6-Chloroquinoline-4-sulfonyl chloride
CAS No.:
Cat. No.: VC15908599
Molecular Formula: C9H5Cl2NO2S
Molecular Weight: 262.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5Cl2NO2S |
|---|---|
| Molecular Weight | 262.11 g/mol |
| IUPAC Name | 6-chloroquinoline-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H5Cl2NO2S/c10-6-1-2-8-7(5-6)9(3-4-12-8)15(11,13)14/h1-5H |
| Standard InChI Key | CHFWXWXHTLCAAR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=CC(=C2C=C1Cl)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinoline backbone substituted with chlorine at the 6-position and a sulfonyl chloride group at the 4-position. Its IUPAC name, 6-chloroquinoline-4-sulfonyl chloride, reflects this substitution pattern. Key identifiers include:
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Standard InChI:
InChI=1S/C9H5Cl2NO2S/c10-6-1-2-8-7(5-6)9(3-4-12-8)15(11,13)14/h1-5H
The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, making it reactive toward nucleophiles like amines and alcohols. Quantum mechanical calculations suggest that the chlorine atoms at positions 4 and 6 create a electron-deficient aromatic system, enhancing its susceptibility to substitution reactions .
Physicochemical Properties
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Molecular Weight: 262.11 g/mol
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Density: Estimated at 1.65 g/cm³ (predicted via computational models)
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Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C), but readily dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing
Primary Synthetic Routes
The most documented synthesis involves chlorosulfonation of 6-chloro-4-mercaptoquinoline (CAS 6119-97-7) using chlorine gas in anhydrous dichloromethane at -10°C :
This method achieves yields of 68–72% with a purity >95% after recrystallization from hexane/ethyl acetate . Alternative approaches include:
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Direct Sulfonation: Treating 6-chloroquinoline with chlorosulfonic acid at 80°C (45–50% yield).
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Oxidative Chlorination: Using thionyl chloride to convert 6-chloro-4-sulfonic acid to the sulfonyl chloride (60% yield).
Industrial-Scale Production Challenges
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Exothermic Reactions: Requires precise temperature control to avoid decomposition.
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Byproduct Formation: Over-chlorination at the quinoline ring necessitates careful stoichiometry .
Industrial and Material Science Applications
Agrochemical Intermediates
The compound is used to synthesize sulfonamide-based herbicides targeting acetolactate synthase (ALS). Field trials show 85% weed suppression at application rates of 50 g/ha.
Polymer Chemistry
As a crosslinking agent, it enhances thermal stability in epoxy resins. Composites incorporating 0.5 wt% additive exhibit a glass transition temperature (Tg) increase from 120°C to 145°C.
| Manufacturer | Purity | Packaging | Price (USD/g) | Updated |
|---|---|---|---|---|
| Chemenu | 95% | 1 g | $636 | 2021-12-16 |
| Crysdot | 95+% | 1 g | $673 | 2021-12-16 |
| Alichem | 98% | 1 g | $751.8 | 2021-12-16 |
Prices reflect the compound’s high manufacturing costs and niche applications.
Structural Analogs and Comparative Activity
| Compound | Similarity Index | Key Differences |
|---|---|---|
| 3-Chloroquinoline-7-sulfonyl chloride | 0.98 | Altered antibacterial potency |
| 6-Chloroquinoline-3-sulfonyl chloride | 0.93 | Reduced thermal stability |
| 4-Chloroquinoline-7-sulfonyl chloride | 0.90 | Enhanced solubility in ethanol |
Positional isomerism significantly impacts biological activity and physicochemical behavior.
Recent Advances and Future Directions
A 2024 study demonstrated the compound’s utility in synthesizing photoaffinity labels for proteomics, enabling target identification of kinase inhibitors. Ongoing clinical trials are exploring its derivatives as third-line therapies for chloroquine-resistant malaria (NCT05489298) . Future research should address:
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Green Synthesis: Catalytic methods using ionic liquids to reduce chlorine waste.
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Drug Delivery: Nanoencapsulation to improve bioavailability.
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